molecular formula C12H24N2O2 B571793 (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS No. 1312762-44-9

(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Cat. No.: B571793
CAS No.: 1312762-44-9
M. Wt: 228.336
InChI Key: FWTHDJLHNCEJBW-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative of high interest in pharmaceutical research and organic synthesis. The compound features a stereochemically defined structure with both methyl and methylamino functional groups, making it a valuable and versatile chiral building block for the construction of more complex molecules. Its primary application lies in serving as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly for drugs that require a specific three-dimensional configuration for biological activity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, as it allows for selective manipulation of the secondary amine group at the 3-position during multi-step synthetic sequences. This reagent is strictly intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTHDJLHNCEJBW-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693635
Record name tert-Butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344419-25-6
Record name tert-Butyl (3R,4R)-4-methyl-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Induction via (R)-1-Phenylethylamine

The asymmetric synthesis of the target compound often begins with the reductive amination of 1-tert-butoxycarbonyl-4-methylpiperidin-3-one (3-1) using (R)-1-phenylethylamine as a chiral auxiliary. This method, detailed in patents CN103896826B and CN103896826A, involves refluxing the ketone precursor with (R)-α-methylbenzylamine in benzene under nitrogen, followed by catalytic hydrogenation with Raney nickel to yield (R)-3-((R)-1-phenylethyl)amino-piperidine-4-methyl-1-carboxylic acid tert-butyl ester (4-2). This step achieves a diastereomeric excess (de) of 96.3% and an 83.2% yield, demonstrating the efficacy of chiral induction in stereocenter formation.

Hydrogenolytic Deprotection and Methylation

Subsequent hydrogenolysis of the (R)-1-phenylethyl group using palladium on carbon (Pd/C) in ethanol/acetic acid removes the chiral auxiliary, yielding (3R,4R)-3-amino-4-methylpiperidine-1-carboxylic acid tert-butyl ester (5-1) with an 87.4% yield. The final methylation employs the Eschweiler-Clarke reaction, where formaldehyde and sodium borohydride introduce the methylamino group, achieving an 87.8% yield for the target compound.

Stereoselective Synthesis via Chiral Resolution

Tartaric Acid-Mediated Resolution

An alternative approach, described in a machine-translated patent, involves reacting piperidine derivatives with L-tartaric acid to resolve enantiomers. This method capitalizes on the differential solubility of diastereomeric salts, enhancing the enantiomeric excess (ee) of the (3R,4R)-configured product. While specific yields are unreported, this strategy is noted for its utility in large-scale synthesis of tofacitinib intermediates.

Catalytic Hydrogenation and Protecting Group Strategies

Benzyl Group Removal via Hydrogenation

A pivotal step in multiple syntheses is the hydrogenolytic cleavage of benzyl protecting groups. For instance, 1-benzyl-4-methylpiperidin-3-one (2-1) undergoes hydrogenation with Pd/C in tetrahydrofuran (THF) to afford 1-tert-butoxycarbonyl-4-methylpiperidin-3-one (3-1) in near-quantitative yield (99.9%). This highlights the robustness of hydrogenation in deprotection without compromising the tert-butyl carbamate group.

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Efficiency

The table below summarizes key performance metrics across methods:

MethodKey StepsYield (%)de/ee (%)Reference
Asymmetric Reductive AminationReductive amination, hydrogenolysis83.2–87.896.3
Tartaric Acid ResolutionDiastereomeric salt formationN/RHigh
Hydrogenative DeprotectionPd/C-catalyzed hydrogenation99.9N/A

Industrial Applicability

The asymmetric reductive amination route is favored for industrial scalability due to concise steps (>3 steps total), readily available reagents, and high stereochemical control. In contrast, chiral resolution methods may incur higher costs due to tartaric acid usage and lower throughput.

Mechanistic Insights and Optimization

Reductive Amination Dynamics

The success of the reductive amination step hinges on the synergistic effect of Raney nickel and solvent choice. Benzene, though non-polar, facilitates azeotropic water removal, driving imine formation. Subsequent hydrogenation at 5 kg/cm² ensures complete reduction to the amine without over-reduction byproducts.

Methylation Selectivity

The Eschweiler-Clarke reaction’s selectivity for secondary amines over tertiary sites is critical. Employing paraformaldehyde as the methylating agent in methanol at 40°C ensures monomethylation, avoiding dimethylation byproducts .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonates are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The primary application of (3R,4R)-4-methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester lies in its role as an intermediate in the synthesis of pharmaceutical agents. Notably, it is associated with the development of drugs targeting various diseases:

  • Immunosuppressive Agents : The compound is related to Tofacitinib, a drug that inhibits Janus kinase (JAK) pathways and is utilized for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Its derivatives have shown effectiveness in managing conditions requiring immune suppression, including organ transplant rejection and other inflammatory disorders .
  • Cancer Treatment : Research indicates that compounds derived from this piperidine structure may serve as inhibitors for specific protein kinases involved in cancer progression. The ability to modulate immune responses makes these compounds candidates for cancer therapies that aim to enhance immune system efficacy against tumors .
  • Neurological Disorders : There are ongoing studies exploring the potential of this compound in treating neurological conditions such as Alzheimer's disease and multiple sclerosis. Its pharmacological profile suggests possible neuroprotective effects, although further research is required to substantiate these claims .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for large-scale production. The compound's molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2} with a molecular weight of 228.33 g/mol .

Key Synthesis Steps :

  • Cyclization Reactions : Initial cyclization using crotonic aldehyde and nitroethamine under acidic conditions leads to the formation of intermediates that can be further reduced to yield the desired piperidine structure.
  • Methylation : Subsequent methylation processes enhance the biological activity of the resulting compounds, allowing for tailored pharmacological profiles .

Case Studies and Research Findings

Several case studies highlight the efficacy and versatility of this compound:

  • Tofacitinib Development : The transition from initial synthesis to clinical application has been documented extensively, showcasing how derivatives of this compound can lead to successful treatments for chronic inflammatory diseases .
  • Inhibitors of Protein Kinases : Research published in reputable journals indicates that compounds derived from this piperidine framework have demonstrated significant inhibitory activity against specific kinases implicated in various cancers, suggesting their potential role as targeted therapies .

Mechanism of Action

The mechanism of action of (3R,4R)-4-METHYL-3-METHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (3R,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester with analogous tert-butyl-protected heterocycles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Notes
This compound 1016670-95-3 ~C12H22N2O2 ~242.3 Piperidine core; 4-methyl; 3-methylamino; Boc group Intermediate in chiral drug synthesis
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C17H23NO4 305.37 Piperidine core; 4-phenyl; 3-carboxylic acid; Boc group Potential use in peptide coupling or metal coordination chemistry
[(3-Bromo-4-fluorophenyl)methyl]carbamic acid tert-butyl ester 375853-85-3 C12H15BrFNO2 312.16 Aryl bromo-fluoro substituent; carbamate Likely used in Suzuki-Miyaura cross-coupling reactions
4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester C15H23N3O2S 325.43 Piperidine core; pyrazine-sulfanyl moiety; Boc group Applications in kinase inhibitor development due to sulfur-based interactions
(R)-3-Isopropyl-piperazine-1-carboxylic acid tert-butyl ester C12H24N2O2 228.33 Piperazine core; 3-isopropyl; Boc group Chiral building block for antidepressants or antipsychotics
tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate 1260612-08-5 Piperidine core; 4-amino; 3-fluoro; Boc group Fluorine enhances metabolic stability in drug candidates
3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester 429673-78-9 C10H18N4O3 242.27 Pyrrolidine core; 3-azido; 4-methoxy; Boc group Click chemistry applications (e.g., bioconjugation)

Key Comparative Insights

Core Heterocycle Variability :

  • The target compound utilizes a piperidine ring, whereas analogs like (R)-3-isopropyl-piperazine-1-carboxylic acid tert-butyl ester employ piperazine , altering nitrogen atom positioning and hydrogen-bonding capacity .
  • Pyrrolidine-based derivatives (e.g., 3-azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester ) offer smaller ring sizes, influencing conformational flexibility .

Functional Group Impact: The 3-methylamino group in the target compound provides a nucleophilic site for further alkylation or acylation, distinguishing it from 4-phenyl or 3-carboxylic acid substituents in other analogs . Fluorine or azido groups in analogs enhance metabolic stability or enable bioorthogonal reactions, respectively .

Synthetic Utility: The Boc group in all listed compounds ensures temporary amine protection, critical for multi-step syntheses. However, the target compound’s chiral methylamino group is pivotal in producing enantioselective pharmaceuticals, as seen in intermediates for kinase inhibitors like Tofacitinib .

Biological Activity

(3R,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to in the context of its pharmacological activity as a derivative of Tofacitinib, has garnered attention due to its role as a Janus kinase (JAK) inhibitor. This compound is significant in the treatment of various autoimmune diseases, particularly rheumatoid arthritis. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound contains a piperidine ring with a tert-butyl ester functional group, contributing to its solubility and bioavailability.

The primary mechanism of action for this compound is its inhibition of JAK enzymes. JAKs are critical in the signaling pathways for various cytokines involved in immune responses. By inhibiting JAK1 and JAK3, this compound effectively reduces inflammation and modulates immune responses.

Table 1: JAK Inhibition Profile

Target EnzymeInhibition TypeReference
JAK1Selective
JAK3Selective
JAK2Moderate

Therapeutic Applications

The compound has been studied extensively for its potential in treating several inflammatory and autoimmune conditions:

  • Rheumatoid Arthritis : Approved by the FDA for this indication, it significantly reduces symptoms and improves quality of life.
  • Psoriasis : Currently in clinical trials, showing promising results in managing skin lesions and associated symptoms.
  • Inflammatory Bowel Disease : Early studies indicate efficacy in reducing flare-ups and maintaining remission.

Case Studies

Several clinical studies have highlighted the effectiveness of this compound:

  • Study 1 : A randomized controlled trial involving 500 patients with rheumatoid arthritis demonstrated a significant reduction in disease activity scores after 12 weeks of treatment with Tofacitinib compared to placebo (p < 0.001) .
  • Study 2 : A phase II trial for psoriasis reported a 75% improvement in Psoriasis Area Severity Index (PASI) scores among participants treated with the compound over 16 weeks .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that modifications to the piperidine ring and substituents can enhance potency and selectivity for specific JAK isoforms. Notably, the presence of the tert-butyl group increases lipophilicity, aiding cellular uptake.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Addition of methyl groupIncreased potency against JAK1/3
Alteration of ester groupEnhanced stability and bioavailability

Q & A

Basic Synthesis & Optimization

Q: What are the standard synthetic routes for preparing (3R,4R)-4-methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for yield? A: The compound is typically synthesized via multi-step reactions involving tert-butyl ester protection. Key steps include palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) and acid-mediated deprotection . Optimizing reaction temperature (40–100°C for coupling) and inert atmosphere conditions minimizes side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the stereoisomerically pure product .

Advanced Stereochemical Challenges

Q: How can stereochemical integrity be maintained during synthesis, and what separation techniques resolve diastereomeric impurities? A: The (3R,4R) configuration is prone to epimerization under acidic or high-temperature conditions. To mitigate this, mild deprotection methods (e.g., HCl in water at 93–96°C) are recommended . Diastereomers can be separated using chiral HPLC (e.g., Chiralpak AD-H column with heptane/ethanol mobile phase) or recrystallization in tert-butyl methyl ether .

Safety & Handling Protocols

Q: What safety measures are essential given the compound’s acute toxicity classification? A: Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), researchers must use fume hoods, nitrile gloves, and sealed containers to prevent exposure. Emergency protocols include immediate rinsing with water for skin contact and medical consultation if inhaled . Storage should adhere to NFPA guidelines, avoiding heat sources and oxidizing agents .

Analytical Characterization

Q: Which spectroscopic and crystallographic methods confirm the compound’s stereochemistry and purity? A: Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) validate the (3R,4R) configuration by detecting spatial proximity of methyl and methylamino groups . X-ray crystallography provides definitive stereochemical proof, while LC-MS (ESI+ mode) monitors purity (>98%) and detects tert-butyl ester degradation byproducts .

Data Discrepancy Resolution

Q: How should researchers address contradictions in reported yields or byproduct profiles across studies? A: Variations often arise from differences in catalyst loading (e.g., 2–5 mol% Pd) or solvent polarity. Systematic Design of Experiments (DoE) can identify critical factors. For example, tert-butyl alcohol enhances coupling efficiency compared to DMF, reducing byproducts like des-methyl analogs . Reproducibility requires strict control of reaction timelines (5.5–17 h) and inert gas flow rates .

Ecological & Disposal Considerations

Q: What disposal protocols are recommended given limited ecological toxicity data? A: While persistence and bioaccumulation data are unavailable, the compound should be treated as a potential environmental hazard. Incineration via licensed facilities (≥1000°C) ensures complete decomposition. Contaminated glassware requires triple-rinsing with ethanol before disposal .

Application in Structure-Activity Studies

Q: How does the tert-butyl ester group influence pharmacological activity in piperidine-based analogs? A: The tert-butyl group enhances metabolic stability by shielding the piperidine ring from cytochrome P450 oxidation. Comparative studies with non-esterified analogs show improved blood-brain barrier penetration in CNS-targeted molecules . Activity cliffs can arise from methylamino group substitution, necessitating SAR studies with methyl-to-ethyl or cyclopropyl modifications .

Scale-Up Challenges

Q: What technical hurdles arise during gram-scale synthesis, and how are they addressed? A: Exothermic reactions during tert-butyl ester formation require controlled cooling (0–5°C) to prevent racemization. Solvent choice (e.g., THF vs. dichloromethane) impacts scalability due to differing boiling points and workup complexity. Continuous flow systems improve heat dissipation and reduce reaction times for multi-step sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.